![molecular formula C14H14N4O B2940792 3-(2-((2-cyanoethoxy)methyl)-1H-benzo[d]imidazol-1-yl)propanenitrile CAS No. 1147236-08-5](/img/structure/B2940792.png)
3-(2-((2-cyanoethoxy)methyl)-1H-benzo[d]imidazol-1-yl)propanenitrile
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Overview
Description
The compound “3-(2-((2-cyanoethoxy)methyl)-1H-benzo[d]imidazol-1-yl)propanenitrile” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Chemical Reactions Analysis
The chemical reactions involving imidazole derivatives are diverse. For instance, (1-Methyl-1H-imidazol-2-yl) methanol derivatives were prepared by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride . The alcohols were convertible into the carbonyl compounds via the corresponding quaternary salts .Scientific Research Applications
Organic Synthesis and Chemical Properties
- Benzimidazole derivatives are key intermediates in the synthesis of complex molecules due to their versatile chemical properties. For instance, the synthesis of spiroisoxazoline and benzoimidazothiazolone derivatives demonstrates the utility of benzimidazole compounds in constructing diverse molecular architectures with potential applications in materials science and as pharmacophores in drug design (Chen et al., 2003).
Anticancer Activity
- Schiff base ligands derived from benzimidazole and their metal complexes have been synthesized and shown to exhibit significant cytotoxic activity against breast cancer cell lines, indicating their potential as antitumor agents (El-Seidy et al., 2013).
Catalysis
- Benzimidazole compounds have been employed as ligands in catalytic systems for reactions such as oxidative aminocarbonylation-cyclization, demonstrating their utility in facilitating complex chemical transformations (Gabriele et al., 2006).
Fluorescence and Material Science
- Benzimidazole derivatives have been synthesized and characterized for their fluorescent properties, offering potential applications in the development of fluorescent probes and materials (Boulebd et al., 2018).
Corrosion Inhibition
- The corrosion inhibition properties of benzimidazole derivatives for mild steel in sulfuric acid have been studied, indicating their potential application in protecting metal surfaces from corrosion, which is crucial for industrial applications (Ammal et al., 2018).
Synthesis and Characterization of Complexes
- Benzimidazole-based Schiff base copper(II) complexes have been synthesized and explored for their DNA binding, cellular DNA lesion, and cytotoxicity properties, suggesting their utility in medicinal chemistry and as potential therapeutic agents (Paul et al., 2015).
Mechanism of Action
Target of Action
Benzimidazole derivatives have been extensively studied for their potential as anticancer agents . They are known to interact with various targets, including enzymes and receptors, involved in cancer progression .
Mode of Action
For instance, some benzimidazole derivatives have been found to inhibit the interleukin-6 (IL-6)/JAK/STAT3 pathway, which plays a crucial role in cancer progression .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For example, inhibition of the IL-6/JAK/STAT3 pathway can lead to a decrease in cancer cell proliferation and survival . .
Pharmacokinetics
Benzimidazole derivatives are known for their wide range of therapeutic applications, suggesting that they may have favorable pharmacokinetic properties .
Result of Action
Benzimidazole derivatives have been found to exhibit anticancer activity, potentially through mechanisms such as inducing cell cycle arrest and apoptosis .
properties
IUPAC Name |
3-[2-(2-cyanoethoxymethyl)benzimidazol-1-yl]propanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c15-7-3-9-18-13-6-2-1-5-12(13)17-14(18)11-19-10-4-8-16/h1-2,5-6H,3-4,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZYJUXRCRGOFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CCC#N)COCCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-((2-cyanoethoxy)methyl)-1H-benzo[d]imidazol-1-yl)propanenitrile |
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